molecular formula C15H20N4O3S B2901442 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1286728-64-0

1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2901442
CAS RN: 1286728-64-0
M. Wt: 336.41
InChI Key: RHMWOPPKVGDEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a urea derivative that contains an oxadiazole ring and an isopropylthio group, which are responsible for its unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound may inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and physiological effects:
Studies have shown that this compound can cause biochemical and physiological changes in cells. For example, this compound has been shown to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, this compound may affect the expression of genes that are involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, this compound may have antibacterial and antifungal properties, which can be useful in microbiology experiments. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in experiments.

Future Directions

There are several future directions for research on 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicine and materials science. Finally, more research is needed to investigate the toxicity and safety of this compound in different biological systems.

Synthesis Methods

The synthesis of 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea can be achieved through a multi-step process that involves the reaction of different reagents. The first step involves the synthesis of 3-(2-methoxyethyl)urea, which is then reacted with 5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazole-2-carboxylic acid to yield the desired compound.

Scientific Research Applications

1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-10(2)23-12-6-4-5-11(9-12)13-18-19-15(22-13)17-14(20)16-7-8-21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMWOPPKVGDEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.